Potassium isolespedezate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium isolespedezate, also known as this compound, is a useful research compound. Its molecular formula is C15H17KO9 and its molecular weight is 380.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Structural Features and Reactivity

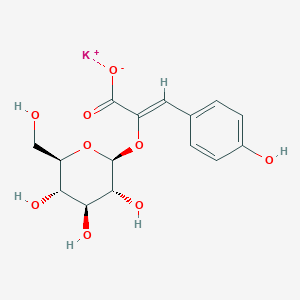

Potassium isolespedezate consists of a glucose moiety linked to a phenolic aglycon. Key structural characteristics include:

-

A β-glucosidic bond connecting D-glucose to the aglycon.

-

A phenolic hydroxyl group essential for biological activity.

-

Potassium as the counterion, enhancing solubility in aqueous plant tissues .

Structure-Activity Relationship (SAR) Findings

Modifications to the glucose moiety do not diminish bioactivity, as demonstrated in synthetic analogs:

| Modification | Bioactivity Retention | Key Observation |

|---|---|---|

| Replacement of D-glucose with L-glucose (Compound 16) | Yes | Retains leaf-opening function |

| Methyl ether protection of phenolic -OH | No | Loss of activity; highlights -OH's role |

| Alteration of glycosidic bond | Variable | Depends on steric and electronic effects |

These findings indicate that the phenolic hydroxyl group, rather than the sugar configuration, drives receptor interaction .

Role in Nyctinastic Leaf Movement

This compound regulates leaf opening by antagonizing leaf-closing factors. Its concentration fluctuates diurnally due to enzymatic hydrolysis:

-

Daytime : Stable concentration maintains leaf openness.

-

Evening : β-Glucosidase hydrolyzes the glucosidic bond, converting it into an inactive aglycon (12), allowing leaf closure .

This hydrolysis is pH-dependent and correlates with circadian increases in β-glucosidase activity in motor cells .

Chemical Probes and Receptor Studies

Fluorescent and biotinylated derivatives of this compound have been synthesized to study its mechanism:

-

Fluorescent Probe (13) : Used to localize binding sites in plant motor cells, revealing plasma membrane receptors .

-

Biotinylated Analog : Identified 210 kDa and 180 kDa receptor proteins via SDS-PAGE and western blotting, confirming their role in potassium channel regulation .

Mechanistic Insights

This compound induces leaf opening by:

-

Binding to plasma membrane receptors linked to H⁺-ATPase.

-

Activating potassium efflux channels, increasing turgor pressure in extensor cells.

-

Antagonizing leaf-closing factors like lespedezate derivatives .

Comparative Reactivity

Unlike simpler potassium salts (e.g., KOH or KCl), this compound’s reactivity is niche, limited to enzymatic and receptor-mediated processes. Its stability in aqueous environments contrasts with hygroscopic potassium compounds like KI or K₂CO₃ .

特性

分子式 |

C15H17KO9 |

|---|---|

分子量 |

380.39 g/mol |

IUPAC名 |

potassium;(Z)-3-(4-hydroxyphenyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-2-enoate |

InChI |

InChI=1S/C15H18O9.K/c16-6-10-11(18)12(19)13(20)15(24-10)23-9(14(21)22)5-7-1-3-8(17)4-2-7;/h1-5,10-13,15-20H,6H2,(H,21,22);/q;+1/p-1/b9-5-;/t10-,11-,12+,13-,15-;/m1./s1 |

InChIキー |

BWZRBEWYICIJHU-FNVNLAAPSA-M |

異性体SMILES |

C1=CC(=CC=C1/C=C(/C(=O)[O-])\O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |

正規SMILES |

C1=CC(=CC=C1C=C(C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[K+] |

同義語 |

isolespedezic acid potassium isolespedezate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。